molecular formula C51H92O2 B1193965 Cholesteryl lignocerate CAS No. 73024-96-1

Cholesteryl lignocerate

Cat. No. B1193965
CAS RN: 73024-96-1
M. Wt: 737.3 g/mol
InChI Key: AMUHTLRUMQYZJF-LTRCVRFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Cholesteryl lignocerate synthesis involves the esterification of cholesterol with lignoceric acid. This process can be carried out through chemical synthesis methods, including 1,1′-carbonyldiimidazole activation of the acyl group and subsequent reaction with cholesterol, yielding cholesteryl esters in high yield. These synthesis methods are crucial for producing cholesteryl esters for various research purposes, including studies on their biological functions and properties (Grover & Cushley, 1979).

Molecular Structure Analysis

The molecular structure of cholesteryl lignocerate is characterized by the ester linkage between the cholesterol moiety and the lignoceric acid chain. The cholesteryl moiety's rigid structure and the long saturated fatty acid contribute to the molecule's unique physical and biological properties. Molecular dynamics simulations and structural analyses, such as infrared spectroscopy and NMR, play a vital role in elucidating the conformation and orientation of cholesteryl esters in various states (Yeap et al., 2004).

Chemical Reactions and Properties

Cholesteryl lignocerate participates in several chemical reactions, including hydrolysis, which is crucial for its metabolism and function in biological systems. Hydrolytic activity, important for the breakdown of cholesteryl esters, can be impaired in certain diseases, indicating the significance of understanding these chemical reactions for medical research (Michels & Beaudet, 1980).

Physical Properties Analysis

The physical properties of cholesteryl lignocerate, such as phase behavior and transition temperatures, are influenced by its molecular structure. These properties are essential for understanding the role of cholesteryl esters in biological membranes and lipid droplets. Studies have shown that cholesteryl esters can exist in crystal, liquid crystal, and liquid states, with their phase behavior significantly impacting their biological functions and pathogenicity (Ginsburg, Atkinson, & Small, 1986).

Scientific Research Applications

  • Role in Adrenoleukodystrophy (ALD)

    Cholesteryl lignocerate hydrolysis is linked to adrenoleukodystrophy, a genetic disorder. It was found that hydrolytic activity of cholesteryl lignocerate is impaired by sulfhydryl inactivating agents, suggesting that acid lipase can carry out its hydrolysis. This indicates that a deficiency in lysosomal lipase is not the genetic defect in Schilder adrenoleukodystrophy, hinting at a defect in long chain fatty acid metabolism instead (Michels & Beaudet, 1980).

  • Enzymatic Specificity in Brain

    The specificities of cholesterol-esterifying enzyme and cholesterol esterases in rat brain were studied with respect to the chain length of fatty acids. Cholesteryl lignocerate activities were less than 1% of that toward cholesteryl oleate, contributing to the understanding of abnormal accumulation of cholesterol esters with very long chain fatty acids observed in ALD (Ogino & Suzuki, 1981).

  • Physical Properties in Different States

    The relative stability of the smectic and cholesteric mesophases of cholesteryl esters, including cholesteryl lignocerate, depends on the acyl chain length and its degree of unsaturation. This study helps in understanding the physical properties of cholesteryl esters in different states (Ginsburg & Small, 1981).

  • Potential for Pharmacological Therapy in X-ALD

    Baicalein 5,6,7-trimethyl ether, a flavonoid derivative, was found to stimulate the VLCFA β-oxidation activity, reducing the incorporation of lignoceric acid into cholesteryl esters in skin fibroblasts of X-linked adrenoleukodystrophy patients. This points to a potential pharmacological therapy for X-ALD (Morita et al., 2005).

  • Use in Steroidogenesis by Human Granulosa Cells

    Human granulosa cells can actively and efficiently use HDL-derived cholesterol, including cholesteryl esters like cholesteryl lignocerate, for progesterone production. This highlights the metabolic pathway of cholesteryl esters in human reproductive biology (Azhar et al., 1998).

Safety And Hazards

Cholesteryl lignocerate should be handled with care. Avoid prolonged exposure and do not breathe vapor . It is not intended for human or veterinary use .

Future Directions

Research on Cholesteryl lignocerate and similar compounds could provide insights into lipid metabolism and diseases like adrenoleukodystrophy . Further studies could also explore the potential of these compounds in drug delivery, bioimaging, and other applications .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H92O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h32,41-42,44-48H,7-31,33-40H2,1-6H3/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUHTLRUMQYZJF-LTRCVRFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H92O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993788
Record name Cholest-5-en-3-yl tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl lignocerate

CAS RN

73024-96-1
Record name Cholest-5-en-3-ol (3β)-, 3-tetracosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73024-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl lignocerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLESTERYL LIGNOCERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HQM4PIN2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
VV Michels, AL Beaudet - Pediatric Research, 1980 - nature.com
… Cholesteryl lignocerate hydrolysis was deficient in cells from … This suggests that cholesteryl lignocerate hydrolysis can be … Hydrolysis of [14C]cholesteryl lignocerate occurred at a near …
Number of citations: 18 www.nature.com
GS Ginsburg, DM Small - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1981 - Elsevier
… Cz4zO - Cholesteryl lignocerate (Cholesteryl tetracosane). … cholesteryl behenate (C & and cholesteryl lignocerate (Cz4:,-J, … observation can be made for cholesteryl lignocerate (C24:0). …
Number of citations: 14 www.sciencedirect.com
T Ogino, K Suzuki - Journal of Neurochemistry, 1981 - Wiley Online Library
… All of the rat brain cholesterol esterases hydrolyzed cholesteryllignocerate at less than 2% and cholesteryl cerotate at less than 1% of the rate for cholesteryl oleate. In contrast, …
Number of citations: 36 onlinelibrary.wiley.com
T Ogino, HH Schaumburg, K Suzuki… - Myelination and …, 1978 - Springer
… (pH 6.0), or the myelinlocalized cholesterol ester hydrolases was detected, although the activities of the myelin-localized cholesterol ester hydrolase against cholesteryl lignocerate and …
Number of citations: 21 link.springer.com
T Ogino - Psychiatry and Clinical Neurosciences, 1980 - Wiley Online Library
… The relative activities of PH 4.2 cholesterol ester hydrolase against cholesteryl lignocerate or cholesteryl cerotate were generally less than 1% of those against cholesteryl oleate. On the …
Number of citations: 3 onlinelibrary.wiley.com
IA Butovich, T Suzuki, J Wojtowicz, N Bhat, S Yuksel - Scientific reports, 2020 - nature.com
… Representative spectra of authentic cholesteryl lignocerate are shown in Fig. 3a–c. Other … (a–c) High resolution ESI PIM mass spectra of authentic cholesteryl lignocerate demonstrate …
Number of citations: 16 www.nature.com
BS Schuett, TJ Millar - Investigative ophthalmology & visual …, 2012 - iovs.arvojournals.org
Purpose.: Meibomian lipid films have very complex physical properties that enable them to be compressed and expanded without collapsing. These properties can be attributed to the …
Number of citations: 26 iovs.arvojournals.org
IA Butovich, A McMahon, JC Wojtowicz, F Lin… - … et Biophysica Acta (BBA …, 2016 - Elsevier
… Authentic homologous CE standards ranged from cholesteryl laurate to cholesteryl lignocerate. Tested authentic homologous TAG ranged from trialaurin to trilignocerin. Various …
Number of citations: 47 www.sciencedirect.com
E Kaiser, R Kramar - Clinica chimica acta, 1988 - Elsevier
Peroxisomes have been shown to participate in a variety of pathological processes. Peroxisomal anomalities are central features of Zellweger's cerebro-hepato-renal syndrome, …
Number of citations: 26 www.sciencedirect.com
M Morita - Peroxisomes: Biogenesis, Function, and Role in …, 2019 - Springer
… Cholesterol esterase activities toward cholesteryl lignocerate and cerotate in the rat brain are reportedly less than 1% of that toward cholesteryl oleate (Ogino and Suzuki 1981). …
Number of citations: 2 link.springer.com

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